molecular formula C22H25NO4 B2483187 N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide CAS No. 1023501-99-6

N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide

Cat. No.: B2483187
CAS No.: 1023501-99-6
M. Wt: 367.445
InChI Key: YDTDEPKRPZVUSG-UHFFFAOYSA-N
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Description

N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an acetyl group, two methoxy groups, a phenyl group, and a cyclopentyl group, all connected through a formamide linkage. Its intricate structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Formation of the Acetylated Intermediate: The initial step involves the acetylation of 4,5-dimethoxyphenyl using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Formamide Formation: The final step involves the formation of the formamide linkage by reacting the acetylated and cyclopentylated intermediate with formamide under controlled conditions.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the formamide group into an amine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where nucleophiles like halides replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide: has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets. The compound’s formamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the acetyl and methoxy groups may modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide: can be compared with similar compounds such as:

    N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylmethyl)formamide: Similar structure but with a phenylmethyl group instead of a cyclopentyl group.

    N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylpropyl)formamide: Contains a phenylpropyl group, offering different steric and electronic properties.

    N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylbutyl)formamide: Features a phenylbutyl group, providing variations in chemical reactivity and biological activity.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-acetyl-4,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-15(24)17-13-19(26-2)20(27-3)14-18(17)23-21(25)22(11-7-8-12-22)16-9-5-4-6-10-16/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTDEPKRPZVUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1NC(=O)C2(CCCC2)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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